molecular formula C12H12O2 B1594367 4-Pentynoic acid, phenylmethyl ester CAS No. 126378-11-8

4-Pentynoic acid, phenylmethyl ester

Cat. No. B1594367
M. Wt: 188.22 g/mol
InChI Key: XGYMSTGTNFBNFT-UHFFFAOYSA-N
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Description

4-Pentynoic acid, phenylmethyl ester is a chemical compound with the molecular formula C12H14O3 . It undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .


Synthesis Analysis

The synthesis of 4-Pentynoic acid, phenylmethyl ester involves several steps. The process begins with the treatment of per-O-acetylated Neu5Ac with hydrogen chloride in AcCl–AcOH (1: 1) to give a 2-chloro derivative . This compound is then treated with silver carbonate in acetone–H2O (9: 1) to afford a 2-hydroxy derivative . The final step involves acylation of this derivative by 4-pentenoic anhydride and pyridine and N,N-dimethylaminopyridine (DMAP) in CH2Cl to give the desired product .


Molecular Structure Analysis

The molecular structure of 4-Pentynoic acid, phenylmethyl ester is represented by the formula C12H14O3 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Pentynoic acid, phenylmethyl ester is involved in various chemical reactions. For instance, it undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 4-Pentenoic acid and its esters are used in the synthesis of various organic compounds .
    • Methods of Application : The synthesis of 4-Pentenoic acid esters typically involves the reaction of 4-Pentenoic acid with an alcohol in the presence of a catalyst .
    • Results or Outcomes : The resulting esters are used as intermediates in the synthesis of more complex organic molecules .
  • Scientific Field: Biochemistry

    • Application : 4-Pentenoic acid is a mono-unsaturated fatty acid, although they are rare or unknown in biological lipids .
    • Methods of Application : The study of these acids can provide insights into the biochemistry of unsaturated fatty acids .
    • Results or Outcomes : The understanding of these acids can contribute to the knowledge of lipid biochemistry .
  • Scientific Field: Medicinal Chemistry

    • Application : 4-Pentenoic acid esters have been used in the synthesis of O-sialosides .
    • Methods of Application : The esters were prepared from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of Neu5Ac .
    • Results or Outcomes : The resulting sialosyl donors were successfully applied to the synthesis of O-sialosides .
  • Scientific Field: Catalysis

    • Application : The pyridine-catalyzed cyclofunctionalization of 4-Pentenoic acid has been studied .
    • Methods of Application : The kinetics and mechanism of the reaction were investigated spectrophotometrically, under pseudo-first order reaction conditions .
    • Results or Outcomes : The reaction rate was found to be dependent on the reaction temperature, the type of cyclization reagent, and the catalyst used .
  • Scientific Field: Flavoring Agent

    • Application : Some esters of pentenoic acids, such as Butyl 3-pentenoate, are used as flavoring agents due to their distinct odors .
    • Methods of Application : These esters can be added to food products to enhance their flavor .
    • Results or Outcomes : The addition of these esters can result in a more appealing taste and aroma for the food product .
  • Scientific Field: Chemical Synthesis

    • Application : 4-Pentenoic acid, also known as 3-vinylpropionic acid, is used in chemical synthesis .
    • Methods of Application : This compound can be used as a building block in the synthesis of more complex organic molecules .
    • Results or Outcomes : The use of 4-Pentenoic acid in chemical synthesis can lead to the production of a wide range of organic compounds .
  • Scientific Field: Biomedical Applications

    • Application : Aliphatic polyesters, such as polylactide (PLA), are widely used for biomedical applications, such as surgery sutures, implants for bone fixation, drug delivery vehicles, and tissue engineering scaffolds .
    • Methods of Application : These materials are chosen due to their excellent biocompatibility, biodegradability, and mechanical properties .
    • Results or Outcomes : The use of these materials has greatly enhanced the effectiveness of various biomedical procedures .
  • Scientific Field: Flavoring Agent

    • Application : Some esters of pentenoic acids, such as Butyl 3-pentenoate, are used as flavoring agents due to their distinct odors .
    • Methods of Application : These esters can be added to food products to enhance their flavor .
    • Results or Outcomes : The addition of these esters can result in a more appealing taste and aroma for the food product .

Safety And Hazards

4-Pentynoic acid, phenylmethyl ester is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Relevant Papers One relevant paper is “Preparation of 4-Pentenoic Acid Ester of Neu5Ac and 4-Pentenyl Glycoside of Neu5Ac and Their Application to Glycosylation” which discusses the synthesis of 4-Pentynoic acid, phenylmethyl ester and its application to the synthesis of O-sialosides .

properties

IUPAC Name

benzyl pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYMSTGTNFBNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340044
Record name Benzyl 4-pentynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl pent-4-ynoate

CAS RN

126378-11-8
Record name Benzyl 4-pentynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution in dichloromethane (25 mL) containing a few drops DMF of 4-pentynoic acid (2.49 g, 23.4 mmol) was added oxalyl chloride (2.2 mL, 25 mmol). The reaction mixture was stirred for 1.5 hours and benzyl alcohol (3.9 mL, 38 mmol) was added via syringe. The reaction mixture was stirred for 6 hours and then was extracted with saturated aqueous sodium carbonate. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 4-pentynoic acid benzyl ester (5.94 g) as a yellow liquid.
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2.2 mL
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3.9 mL
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2.49 g
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25 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-pentynoic acid (5.25 g, 53.5 mmol) in DMF (107 mL) was treated with K2CO3 (11.09 g, 80.3 mmol) and benzyl bromide (6.37 mL, 53.5 mmol), stirred for 24 hours, diluted with water (200 mL), and extracted with diethyl ether (3×150 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated. The residue was purified by flash chromatography to provide the desired product (10.07 g, 100%). MS (ESI(+)) m/e 206 (M+NH4)+; 1H NMR (300 MHz, DMSO-d6) δ 7.37 (m, 5H), 5.12 (s, 2H), 2.61 (t, 1H), 2.57 (m, 2H), 2.42 (m, 2H).
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5.25 g
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107 mL
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200 mL
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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